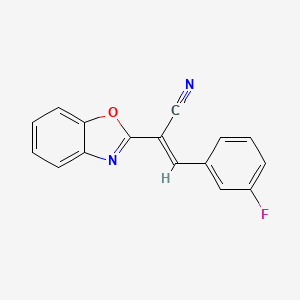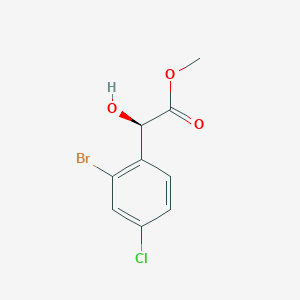![molecular formula C19H16F3NO4S B2766593 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-18-6](/img/structure/B2766593.png)
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H16F3NO4S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sigma Ligands and Receptor Binding Affinities This compound and related derivatives exhibit significant affinity for sigma receptors, with variations in substituents affecting the affinity and selectivity between sigma 1 and sigma 2 binding sites. For example, spiro[isobenzofuran-1(3H),4'-piperidines] with medium-sized N-substituents show potent but unselective sigma binding, while specific substituents can enhance selectivity for sigma 2 receptors. The introduction of fluorine or trifluoromethyl groups in particular positions on the isobenzofuran ring can significantly influence the binding affinity towards these receptors, underscoring the critical role of structural factors in determining ligand-receptor interaction specificity (E. Moltzen, J. Perregaard, E. Meier, 1995).
Antihypertensive and Diuretic Properties Compounds derived from spiro[isobenzofuran-1(3H),4'-piperidines] have been studied for their antihypertensive and diuretic properties. Specifically, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidines] demonstrated marked diuretic and antihypertensive activity in animal models, indicating potential therapeutic applications in managing blood pressure and fluid balance (S. Klioze, W. J. Novick, 1978).
Central Nervous System Agents Further research into spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs has explored their potential as central nervous system (CNS) agents. The synthesis of these compounds was motivated by their structural similarity to known antidepressants, and their modifications have been investigated for activities against CNS disorders. These studies have identified compounds with significant activity, suggesting the potential utility of these spiro-piperidine derivatives in developing treatments for CNS-related conditions (Victor J. Bauer et al., 1976).
Neurokinin Receptor Antagonists Spiro[isobenzofuran-1(3H),4'-piperidines] have also been investigated for their role as neurokinin receptor antagonists. One study highlighted the design and synthesis of a spiro-substituted piperidine as a potent NK2 receptor antagonist, showing significant inhibitory activity against bronchoconstriction in animal models. This suggests the potential application of such compounds in treating respiratory conditions and further emphasizes the versatility of spiro[isobenzofuran-1(3H),4'-piperidines] in drug development (H. Kubota et al., 1998).
Eigenschaften
IUPAC Name |
1'-[2-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4S/c20-19(21,22)15-7-3-4-8-16(15)28(25,26)23-11-9-18(10-12-23)14-6-2-1-5-13(14)17(24)27-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGDDRLSZILOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)
![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)


![2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide](/img/structure/B2766520.png)
![4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid](/img/structure/B2766521.png)
![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)

![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)
![2-[(2,6-Dichlorobenzyl)amino]benzoic acid](/img/structure/B2766527.png)
![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2766533.png)
